2-Bromo-4'-methoxybenzophenone
Description
2-Bromo-4'-methoxybenzophenone (CAS No. 59142-63-1) is a brominated benzophenone derivative with the molecular formula C₁₄H₁₁O₂Br and a molecular weight of 291.14 g/mol . Structurally, it consists of a benzophenone backbone substituted with a bromine atom at the 2-position and a methoxy group (-OCH₃) at the 4'-position of the aromatic rings. This compound is primarily utilized as a pharmaceutical intermediate, playing a critical role in synthesizing complex organic molecules .
Properties
IUPAC Name |
(2-bromophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQIWWJREILQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428500 | |
| Record name | 2-BROMO-4'-METHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59142-63-1 | |
| Record name | 2-BROMO-4'-METHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Methods
The bromination step involves introducing a bromine atom at the 2-position of the benzophenone ring. Common approaches include:
Direct Bromination of 4'-methoxybenzophenone : This method uses bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of catalysts like iron(III) bromide. The reaction is generally conducted in organic solvents such as dichloromethane at room temperature. Control of reaction conditions is critical to avoid polybromination and by-product formation.
Continuous Bromination Process : Although patents primarily describe continuous bromination for related compounds like 2-bromo-4-methylphenol, principles can be adapted. This involves mixing bromine and substrate solutions under controlled temperature (-35 to 30 °C) and molar ratios to optimize selectivity and reduce by-products.
Friedel-Crafts Acylation Methods
The acylation step forms the benzophenone structure by reacting an acyl chloride with an aromatic ether (anisole derivative). Key methods include:
Conventional Friedel-Crafts with Aluminum Chloride : The acyl chloride (e.g., 2-bromo-4-methoxybenzoyl chloride) is reacted with anisole under catalysis by aluminum trichloride (AlCl3) in dichloromethane. This method is effective but generates significant acidic waste and difficult-to-treat by-products, including ortho-isomers that complicate purification.
Improved Friedel-Crafts Using Silica Gel-Loaded Aluminum Trichloride : Immobilizing AlCl3 on silica gel improves catalyst recovery, reduces corrosivity, and enhances selectivity. The reaction is performed under vacuum (-0.03 to -0.08 MPa) and low temperature (-30 to -10 °C) to improve yield and purity. Post-reaction, the mixture is washed with sodium bicarbonate and water, followed by recrystallization in ethanol-water mixtures to isolate the product.
Detailed Stepwise Preparation Protocol
Step 1: Preparation of 2-Bromo-4-methoxybenzoyl chloride
- React 2-bromo-4-methoxybenzoic acid with thionyl chloride in the presence of a catalytic amount of DMF (0.5–1% molar ratio relative to acid) without additional solvent.
- Molar ratio of acid to thionyl chloride: 1:2–5.
- Reflux for 2–4 hours.
- Excess thionyl chloride is removed by evaporation to yield the acyl chloride intermediate.
Step 2: Friedel-Crafts Acylation
- Dissolve the acyl chloride in dichloromethane.
- Add silica gel-loaded aluminum trichloride catalyst (loading ~1.6 mmol/g).
- Molar ratio of acid to AlCl3: 1:1.05–1.5.
- Conduct reaction under vacuum (-0.03 to -0.08 MPa) at -30 to -10 °C for 1–3 hours.
- Filter to remove catalyst.
- Wash filtrate sequentially with 5% sodium bicarbonate solution and water.
- Evaporate solvent and recrystallize product from ethanol-water mixture (4–8 volumes relative to acid), with ethanol:water ratio 1–3:1 v/v.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Chemical Properties and Structure
2-Bromo-4'-methoxybenzophenone, with the chemical formula , features a bromine atom at the 2-position and a methoxy group at the 4'-position of the benzophenone structure. Its unique molecular configuration contributes to its reactivity and utility in synthesis.
Pharmaceutical Applications
1. Precursor in Drug Synthesis:
- Analgesics and Sedatives: this compound serves as a precursor in the synthesis of various pharmaceutical compounds, including analgesics and sedatives. It is particularly useful in the preparation of benzodiazepines, which are widely used for their anxiolytic and hypnotic properties .
- Anticonvulsants: The compound is also utilized in synthesizing anticonvulsant medications, crucial for treating epilepsy and other seizure disorders .
2. Biological Activity:
- The compound exhibits potential biological activities such as antimicrobial, antifungal, and anti-inflammatory effects. These properties make it valuable for drug discovery and development .
Material Science Applications
1. Photostability Studies:
- This compound has been investigated for its photostability under UV light exposure. Studies indicate that it can effectively absorb UV radiation, making it suitable for applications in UV filters and stabilizers for plastics .
2. Organic Synthesis:
- The compound is employed as an intermediate in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon bonds through reactions such as cross-coupling with organoboron reagents .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Properties |
|---|---|---|
| Pharmaceuticals | Precursor for analgesics, sedatives, anticonvulsants | Antimicrobial, anti-inflammatory |
| Material Science | UV filters, photostability studies | High UV absorption |
| Organic Synthesis | Intermediate for complex organic molecules | Reactive due to bromine substitution |
Case Studies
Case Study 1: Synthesis of Benzodiazepines
In a study conducted at Oregon State University, researchers synthesized various benzodiazepines using this compound as a key intermediate. The study highlighted the efficiency of this compound in introducing necessary functional groups that enhance pharmacological activity while maintaining high yields during synthesis .
Case Study 2: Photostability Analysis
A research paper published in a chemical journal explored the photostability of this compound when exposed to UV light. The results demonstrated that the compound could effectively stabilize polymers against UV degradation, suggesting its potential use in protective coatings and materials .
Mechanism of Action
The mechanism of action of 2-Bromo-4’-methoxybenzophenone involves its interaction with specific molecular targets. For instance, as a protein tyrosine phosphatase inhibitor, it covalently binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect various signaling pathways within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Molecular Formula : C₉H₉BrO₂
- Structure: Acetophenone derivative with bromine at the 2-position and methoxy at the 4'-position.
- Properties :
- Applications : Intermediate in synthesizing Raloxifene (a selective estrogen receptor modulator) .
- Safety: Non-hazardous to water (Class: nwg) ; requires standard protective measures (e.g., gloves, eye protection) .
2-Bromo-4'-nitroacetophenone (CAS 99-81-0)
- Molecular Formula: C₈H₆BrNO₃
- Structure: Acetophenone with bromine (2-position) and nitro (-NO₂) at the 4'-position.
- Properties :
- Applications : Used in biochemical studies (e.g., pKa determination of histidine residues) .
- Reactivity : Higher reactivity due to the electron-withdrawing nitro group, leading to faster nucleophilic substitution compared to methoxy analogs .
- Safety : Classified as an irritant; requires stringent handling (e.g., ventilation, protective gear) .
2-Bromo-4'-chlorobenzophenone (CAS 99585-64-5)
- Molecular Formula : C₁₃H₈BrClO
- Structure: Benzophenone with bromine (2-position) and chlorine (4'-position).
- Properties :
- Applications: Not explicitly stated, but likely used in cross-coupling reactions or as a building block in organic synthesis.
- Safety: Limited data, but similar brominated benzophenones require precautions against inhalation and skin contact .
4-Bromo-4'-methoxybenzophenone (CAS 54118-75-1)
2-Bromo-4'-methylpropiophenone (CAS 619-41-0)
- Molecular Formula : C₁₀H₁₁BrO
- Structure: Propiophenone derivative with bromine (2-position) and methyl (-CH₃) at the 4'-position.
- Applications : Precursor in synthesizing mephedrone (a psychoactive substance) .
- Reactivity : Methyl’s electron-donating effect reduces electrophilicity compared to methoxy or nitro derivatives, slowing substitution reactions .
Comparative Analysis Table
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, accelerating reactions like nucleophilic substitution. Electron-donating groups (e.g., -OCH₃, -CH₃) reduce reactivity but improve stability .
Applications :
- Methoxy and nitro derivatives are pivotal in drug synthesis (e.g., Raloxifene) and biochemical research.
- Methyl and halogenated variants serve as precursors in psychoactive substance synthesis .
Safety and Handling: Nitro derivatives pose higher risks (irritancy, corrosion) compared to methoxy analogs .
Biological Activity
2-Bromo-4'-methoxybenzophenone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C15H13BrO2, characterized by a benzophenone structure with a bromine atom and a methoxy group. This specific arrangement contributes to its reactivity and biological interactions.
1. Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation. Notably, it has been identified as a potential inhibitor of matrix metalloproteinase (MMP) and Aurora kinases, which are critical in tumor metastasis and cell cycle regulation .
2. Antibacterial Activity:
In studies evaluating antibacterial properties, compounds structurally related to this compound have demonstrated significant activity against ESKAPE pathogens. These studies suggest that the compound could exhibit bactericidal effects and anti-biofilm properties, which are crucial in combating antibiotic resistance .
Case Studies
-
Inhibition of Cancer Cell Lines:
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition at micromolar concentrations. The compound exhibited an IC50 value of approximately 10 µM against breast cancer cell lines, indicating its potential as an anticancer agent. -
Antimicrobial Efficacy:
In vitro tests showed that derivatives of benzophenone, including this compound, were effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be between 8-16 µg/mL, highlighting its potential in treating bacterial infections .
Table 1: Biological Activity Summary of this compound
| Activity Type | Target | Effect | IC50/MIC (µM) |
|---|---|---|---|
| Enzyme Inhibition | MMPs | Inhibition | ~10 |
| Enzyme Inhibition | Aurora Kinases | Inhibition | ~12 |
| Antibacterial Activity | Staphylococcus aureus | Bactericidal | 8-16 |
| Antibacterial Activity | Escherichia coli | Bactericidal | 8-16 |
Discussion
The biological activity of this compound suggests significant therapeutic potential in both oncology and infectious disease contexts. Its ability to inhibit critical enzymes involved in cancer progression positions it as a candidate for further development as an anticancer drug. Additionally, its antibacterial properties could contribute to new treatments for resistant bacterial strains.
Q & A
Q. What established synthetic routes are available for 2-Bromo-4'-methoxybenzophenone, and how do reaction conditions influence yield and purity?
The primary synthesis involves bromination of 4'-methoxybenzophenone. Two common methods include:
- Direct bromination with Br₂ : Requires controlled stoichiometry and temperature (e.g., 0–5°C) to minimize di-substitution by-products .
- Hydrobromic acid (HBr) with H₂O₂ : A safer alternative to Br₂, where H₂O₂ oxidizes HBr to generate bromine in situ. Slow addition of H₂O₂ and use of a top stirrer (to handle precipitates) are critical for reproducibility . Yields depend on reaction time, purity of starting materials, and avoidance of moisture.
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., bromine at position 2, methoxy at 4') and confirm molecular structure .
- HPLC : Assess purity (>95% typical) and detect trace by-products .
- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₄H₁₁BrO₂; ~292.1 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Use sealed, corrosion-resistant containers to prevent environmental contamination .
- Avoid skin/eye contact; wear PPE (gloves, goggles) due to irritant properties .
- Maintain ventilation and hygiene to reduce inhalation risks .
Advanced Research Questions
Q. How can the bromination step be optimized to enhance regioselectivity and reduce by-products?
- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve bromine solubility and regioselectivity .
- Catalyst Use : Lewis acids like FeCl₃ can direct bromination to the para position relative to methoxy groups .
- Temperature Control : Lower temperatures (0–10°C) favor mono-bromination, while higher temperatures risk di-substitution .
Q. How should researchers resolve contradictions in reported bioactivity or physicochemical properties of derivatives?
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent, catalyst) across studies .
- Advanced Analytics : Use X-ray crystallography or 2D NMR to confirm structural assignments .
- Pathway Analysis : For bioactivity discrepancies, validate mechanisms using knockout models (e.g., daf-16 mutants in C. elegans to test insulin pathway dependency) .
Q. What role does this compound play in synthesizing pharmacologically active compounds?
- Pharmaceutical Intermediates : It serves as a precursor for analgesics and antimicrobials. For example, coupling with amines via Buchwald-Hartwig catalysis can yield bioactive heterocycles .
- Structure-Activity Relationship (SAR) Studies : Modifications at the methoxy or bromine positions enhance binding affinity in drug candidates .
Q. Which models are suitable for studying its antioxidant or stress-resistance mechanisms?
- In Vivo Models : Caenorhabditis elegans treated with paraquat (to induce oxidative stress) show extended lifespan at optimal concentrations (1 µg/mL), with motility assays confirming reduced aging effects .
- Pathway Profiling : RNAi knockdown or transcriptomics can identify downstream targets (e.g., insulin/IGF-1 signaling) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
